Orienticin B
Description
Contextualization within Glycopeptide Antibiotics Research
Glycopeptide antibiotics (GPAs) are a class of glycosylated non-ribosomal peptides produced by various soil actinomycetes. researchgate.net For over fifty years, they have been a cornerstone in the fight against severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. researchgate.netresearchgate.net The archetypal glycopeptide, vancomycin (B549263), was isolated in the 1950s from Amycolatopsis orientalis and has been a last-resort treatment for many serious infections. rcsb.orgnih.gov
The primary mechanism of action for traditional glycopeptides involves inhibiting the biosynthesis of the bacterial cell wall. They achieve this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II, which prevents the incorporation of these precursors into the growing cell wall structure. researchgate.netnih.gov This targeted inhibition is crucial for the bactericidal activity of the antibiotic class.
Orienticin B belongs to this family and shares the characteristic heptapeptide (B1575542) core structure. The emergence of resistance to foundational glycopeptides like vancomycin and teicoplanin spurred intensive research into new natural glycopeptides and the development of second-generation semi-synthetic derivatives. researchgate.netnih.gov This research led to the creation of lipoglycopeptides such as oritavancin, dalbavancin, and telavancin, which were engineered to have improved properties and activity against resistant strains. researchgate.netrcsb.org
Table 1: Comparison of Selected Glycopeptide Antibiotics
| Compound | Class | Producing Organism | Key Structural Feature |
|---|---|---|---|
| Vancomycin | Natural Glycopeptide | Amycolatopsis orientalis | Core heptapeptide with sugar moieties |
| Teicoplanin | Natural Glycopeptide | Actinoplanes teichomyceticus | Core heptapeptide with a lipid tail |
| This compound | Natural Glycopeptide | Nonomuraea orientalis (formerly Amycolatopsis orientalis) | Vancomycin-type aglycone |
| Oritavancin | Semi-synthetic Lipoglycopeptide | Derived from a precursor | Modified glycopeptide with a lipophilic side chain |
Historical Perspective on this compound Discovery and Isolation
The discovery of new glycopeptide antibiotics has often been a direct response to clinical needs, particularly the rise of resistant pathogens. The initial "golden era" of antibiotic discovery from the 1940s to the 1960s relied on isolating compounds from soil microorganisms. frontiersin.org Vancomycin's discovery in 1953 from soil samples collected in Borneo is a prime example of this platform. rcsb.org
Table 2: Timeline of Key Glycopeptide Discoveries
| Decade | Key Discovery / Development | Significance |
|---|---|---|
| 1950s | Discovery of Vancomycin | Established the clinical utility of glycopeptides for Gram-positive infections. rcsb.orgnih.gov |
| 1970s | Discovery of Teicoplanin | Introduced a new natural glycopeptide with a different structural profile. rcsb.org |
| 1980s | Isolation of Orienticin A and B | Expanded the known diversity of natural vancomycin-type glycopeptides. nih.gov |
| 1990s-2000s | Development of semi-synthetic derivatives (e.g., Oritavancin) | Addressed the growing problem of vancomycin resistance. researchgate.net |
Significance of this compound in Antimicrobial Chemical Biology
The true significance of this compound and related natural glycopeptides lies in their role as molecular scaffolds for the development of next-generation antibiotics. Chemical biology utilizes chemical tools and techniques to understand and manipulate biological systems, a process central to modern drug discovery. frontiersin.org Natural products like this compound are invaluable starting points for medicinal chemistry and synthetic biology efforts aimed at creating more potent drugs. nih.govnih.gov
The development of semi-synthetic lipoglycopeptides, such as oritavancin, exemplifies this significance. Oritavancin is a derivative of a chloroeremomycin, a structural analog of vancomycin and the orienticins. It was engineered with a hydrophobic 4'-chlorobiphenylmethyl group, which confers an additional mechanism of action: disruption of the bacterial cell membrane. wikipedia.orgresearchgate.net This dual mechanism, inhibiting both cell wall synthesis and disrupting membrane integrity, allows it to be effective against vancomycin-resistant bacteria. nih.govresearchgate.net
Research on the structure-activity relationships of natural glycopeptides, including the orienticins, provides critical information for designing new analogs. By understanding how specific structural modifications impact target binding, spectrum of activity, and ability to evade resistance mechanisms, scientists can rationally design new compounds. The study of these natural scaffolds is a cornerstone of efforts to overcome the rising threat of antimicrobial resistance and to populate the drug discovery pipeline with novel therapeutic agents. frontiersin.org
Structure
2D Structure
Properties
CAS No. |
111073-19-9 |
|---|---|
Molecular Formula |
C72H86ClN9O27 |
Molecular Weight |
1544.966 |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C72H86ClN9O27/c1-26(2)15-38(76-6)64(94)81-54-57(90)29-7-11-34(12-8-29)104-44-18-32-19-45(61(44)109-71-62(59(92)58(91)46(25-83)106-71)107-48-23-42(87)56(89)27(3)102-48)105-43-14-10-31(17-37(43)73)60(108-49-24-72(5,75)63(93)28(4)103-49)55-69(99)80-53(70(100)101)36-20-33(84)21-41(86)50(36)35-16-30(9-13-40(35)85)51(66(96)82-55)79-67(97)52(32)78-65(95)39(22-47(74)88)77-68(54)98/h7-14,16-21,26-28,38-39,42,46,48-49,51-60,62-63,71,76,83-87,89-93H,15,22-25,75H2,1-6H3,(H2,74,88)(H,77,98)(H,78,95)(H,79,97)(H,80,99)(H,81,94)(H,82,96)(H,100,101)/t27-,28-,38+,39-,42-,46+,48-,49-,51+,52+,53-,54+,55-,56-,57+,58+,59-,60+,62+,63-,71-,72-/m0/s1 |
InChI Key |
VUYIFQIEISVCHE-PJLQRIENSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)O)O |
Origin of Product |
United States |
Bioproduction and Natural Isolation of Orienticin B
Microbial Origin and Natural Habitats of Amycolatopsis orientalis
Amycolatopsis orientalis is a Gram-positive bacterium belonging to the phylum Actinomycetota. These bacteria are predominantly found in soil ecosystems worldwide, where they play a crucial role in the decomposition of organic matter. Strains of A. orientalis are well-documented producers of various secondary metabolites, including several glycopeptide antibiotics. The specific strain identified as a producer of Orienticin B is Amycolatopsis orientalis PA-45052. The natural habitat of this and other antibiotic-producing actinomycetes is characterized by a complex interplay of microbial competition, which is thought to be a primary driver for the evolution of antibiotic production as a defense mechanism. The initial discovery of vancomycin (B549263), a related glycopeptide, was from an A. orientalis strain isolated from a soil sample from Borneo, highlighting the global distribution of these valuable microorganisms wikipedia.org.
Cultivation Strategies for this compound Biosynthesis
The biosynthesis of this compound by Amycolatopsis orientalis is achieved through controlled fermentation processes. While specific details on the optimal conditions for this compound production are not extensively reported in publicly available literature, the general principles for cultivating A. orientalis for glycopeptide antibiotic production are well-established through studies on the closely related compound, vancomycin. These strategies involve the precise control of various physical and chemical parameters to maximize the yield of the desired secondary metabolite.
Key factors influencing the production of glycopeptide antibiotics by A. orientalis include the composition of the culture medium, pH, temperature, aeration, and agitation rate. Optimization of these parameters is critical for steering the microbial metabolism towards the synthesis of the target compound. For vancomycin production, optimal conditions have been reported to be a pH of 7.6, a temperature of 29°C, an inoculum size of 4.5%, an agitation of 255 rpm, and an aeration of less than a 1:10 medium-to-air ratio nih.gov. It is plausible that similar conditions are employed for the production of this compound, with potential minor adjustments to the media components to favor its specific biosynthetic pathway.
Table 1: General Fermentation Parameters for Glycopeptide Production by Amycolatopsis orientalis
| Parameter | Optimized Range for Vancomycin Production |
|---|---|
| pH | 7.6 |
| Temperature | 29°C |
| Inoculum Size | 4.5% |
| Agitation | 255 rpm |
| Aeration | < 1:10 medium-to-air ratio |
Note: This data is based on the optimization for vancomycin production and serves as a likely reference for this compound biosynthesis.
Advanced Natural Product Isolation Methodologies for this compound
The isolation and purification of this compound from the complex fermentation broth of Amycolatopsis orientalis necessitates a multi-step approach involving extraction and chromatographic techniques. The goal is to separate the target molecule from other cellular components, media constituents, and related antibiotic analogues.
Solvent Extraction and Partitioning Techniques
The initial step in the isolation of glycopeptide antibiotics like this compound typically involves the separation of the microbial biomass from the culture supernatant, usually achieved through centrifugation or filtration. The bioactive compounds present in the supernatant are then concentrated using techniques such as evaporation.
Solvent extraction is subsequently employed to partition the target compounds based on their solubility. For glycopeptide antibiotics, which are generally polar molecules, this may involve the use of polar organic solvents to extract the compounds from the aqueous fermentation broth. The specific solvents and partitioning schemes used for this compound are not detailed in the readily available scientific literature, but general methods for related compounds provide a foundational understanding of the likely processes.
Chromatographic Purification Strategies
Following initial extraction, chromatographic methods are indispensable for the purification of this compound to a high degree of homogeneity. Patent literature provides a general overview of a potential purification process for compounds including this compound, which involves the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
A typical RP-HPLC setup for the purification of this compound would likely employ a C18 column. The separation is achieved by eluting the sample with a gradient of a polar solvent system, commonly a mixture of water and acetonitrile (B52724), often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. The fractions containing the purified this compound are collected for subsequent analysis and characterization.
Table 2: General RP-HPLC Parameters for Glycopeptide Purification
| Parameter | Description |
|---|---|
| Stationary Phase | C18 ReproSil-Pur 300 ODS-3 |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Detection | UV Absorbance |
Note: These parameters are based on general methods described in patent literature for the purification of a class of compounds including this compound.
Bioactivity-Guided Fractionation for this compound Enrichment
Bioactivity-guided fractionation is a systematic approach used to isolate bioactive compounds from a complex mixture. This methodology is particularly useful in the discovery and isolation of new antibiotics. The process involves chromatographically separating the initial extract into a series of fractions. Each fraction is then tested for its biological activity, in this case, antibacterial activity.
The fractions that exhibit the highest activity are selected for further rounds of purification. This iterative process of separation and bioassay allows for the targeted enrichment of the active compound, in this instance, this compound. This strategy ensures that the purification efforts are focused on the molecule responsible for the desired biological effect, increasing the efficiency of the isolation process. While the specific application of this technique for the isolation of this compound is not explicitly detailed in available research, it represents a standard and powerful tool in the field of natural product chemistry.
Biosynthetic Pathways of Orienticin B
Elucidation of Orienticin B Biosynthetic Gene Clusters
While a unique gene cluster explicitly named for this compound has not been fully characterized and delineated in publicly available scientific literature, its genetic blueprint is located within the genome of Amycolatopsis orientalis. nih.gov The elucidation of glycopeptide BGCs, such as the one for vancomycin (B549263) (vcm) also found in A. orientalis, provides a robust framework for understanding the biosynthesis of this compound. nih.gov Comparative genomic analyses of different A. orientalis strains, which produce a variety of glycopeptides like vancomycin, norvancomycin, and others, reveal that the gene clusters responsible are highly similar in their core architecture. nih.govnih.govresearchsquare.com
A typical glycopeptide BGC is large, spanning over 60 kb of DNA, and contains genes organized into functional modules responsible for the synthesis of the peptide backbone, its modification, and regulation. The core of the this compound BGC is predicted to contain the following key components:
Non-Ribosomal Peptide Synthetase (NRPS) Genes: These are large, multi-domain enzymes that act as an assembly line for the heptapeptide (B1575542) backbone of this compound. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid.
Cytochrome P450 (Oxy) Genes: A set of genes encoding cytochrome P450 monooxygenases are crucial for the characteristic cross-linking of the aromatic side chains of the amino acid residues in the heptapeptide, forming the rigid, cup-shaped aglycone core.
Tailoring Enzyme Genes: This category includes genes for glycosyltransferases, methyltransferases, and halogenases that modify the aglycone core to produce the final, mature antibiotic. The specific array of these tailoring enzymes within the BGC is what differentiates the final structure of this compound from other glycopeptides produced by the same or related organisms.
Regulatory and Resistance Genes: The cluster also contains genes that regulate its own expression, as well as genes that confer resistance to the producing organism, preventing self-destruction by the antibiotic.
The organization of the norvancomycin BGC in A. orientalis provides a relevant example of a closely related glycopeptide gene cluster, highlighting the conserved nature of these biosynthetic pathways.
| Gene Category | Function in Glycopeptide Biosynthesis | Relevance to this compound |
| NRPS Genes | Assembly of the heptapeptide backbone. | Defines the core peptide structure of this compound. |
| Oxy Genes (P450s) | Catalyze oxidative cross-linking of aromatic residues. | Creates the rigid aglycone scaffold. |
| Glycosyltransferases | Attach sugar moieties to the aglycone. | The specific glycosyltransferases determine the unique sugar decorations of this compound. |
| Other Tailoring Enzymes | Halogenation, methylation, etc. | Further diversify the final structure and biological activity. |
| Regulatory Genes | Control the expression of the biosynthetic genes. | Ensure timely and efficient production of this compound. |
| Resistance Genes | Provide self-resistance to the producing organism. | A crucial survival mechanism for A. orientalis. |
Characterization of Key Enzymatic Transformations in this compound Production
The biosynthesis of this compound involves a series of precise enzymatic transformations, from the assembly of its peptide core to the final tailoring modifications.
Heptapeptide Backbone Synthesis: The process is initiated by a multi-modular NRPS. This enzymatic complex selects and links the seven amino acid precursors, which include both standard proteinogenic amino acids and unusual, non-proteinogenic ones like 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). The biosynthesis of these non-proteinogenic amino acids is encoded by dedicated genes within the BGC.
Oxidative Cross-linking: Following the assembly of the linear heptapeptide, which remains tethered to the NRPS, a cascade of reactions catalyzed by cytochrome P450 enzymes (OxyA, OxyB, OxyC, etc.) occurs. These enzymes perform intramolecular oxidative cross-linking of the aromatic side chains of the peptide, creating the rigid, basket-like structure characteristic of the glycopeptide aglycone.
Tailoring Reactions: The aglycone is then released from the NRPS and undergoes a series of tailoring modifications that are critical for its biological activity. For this compound, these include:
Glycosylation: This is a key step where specific sugar molecules are attached to the aglycone. This process is catalyzed by glycosyltransferases (GTFs). frontiersin.orgnih.gov The genes for the synthesis of the required sugar precursors are also located within the BGC. The specific nature and attachment points of the sugar residues are defining features of this compound and distinguish it from other glycopeptides. Studies on the GTFs from A. orientalis have shown that these enzymes can have different substrate specificities, which is the basis for the diversity of glycopeptides produced by this species. core.ac.uk
Other Modifications: Depending on the specific structure of this compound, other tailoring enzymes such as halogenases (for chlorination) and methyltransferases may be involved. The complete genome sequence of A. orientalis has confirmed the presence of such enzymes within its glycopeptide biosynthetic gene clusters. nih.gov
Genetic Engineering and Synthetic Biology Approaches for this compound Biosynthesis Modulation
The genetic tractability of Amycolatopsis orientalis, although challenging, has paved the way for the application of genetic engineering and synthetic biology tools to modify glycopeptide production. These approaches hold promise for modulating the biosynthesis of this compound to create novel derivatives or improve production yields.
One of the key strategies involves the manipulation of glycosylation patterns. Research has demonstrated that glycosyltransferase genes can be swapped between different glycopeptide BGCs to create hybrid antibiotics. For example, a study successfully replaced the glycosyltransferase and sugar synthesis modules in the vancomycin gene cluster of A. orientalis with those from the A82846B cluster, resulting in the production of A82846B. acs.org This "mix-and-match" approach could theoretically be applied to the this compound pathway to generate novel glycosylated variants.
Furthermore, the expression of regulatory genes within the BGC can be engineered to enhance antibiotic production. Overexpression of pathway-specific positive regulators, such as those from the StrR family, has been shown to significantly increase the yield of glycopeptides like norvancomycin and A82846B in A. orientalis. nih.govacs.org
| Genetic Engineering Approach | Objective | Potential Application for this compound |
| Gene Knockout | Inactivate specific tailoring enzymes. | Generate simplified this compound analogs for structure-activity relationship studies. |
| Gene Replacement/Swapping | Exchange biosynthetic genes (e.g., glycosyltransferases) with those from other pathways. | Create novel, hybrid this compound derivatives with potentially improved properties. |
| Promoter Engineering | Alter the expression levels of biosynthetic or regulatory genes. | Increase the production yield of this compound. |
| Heterologous Expression | Transfer the entire this compound BGC to a more genetically tractable host. | Facilitate easier genetic manipulation and potentially higher production titers. |
Precursor Feeding Studies in this compound Biosynthesis
Precursor-directed biosynthesis is a technique where synthetic analogs of natural precursors are fed to a culture of the producing organism, which can then incorporate them into the final product. nih.govnih.gov This method has been successfully used in the biosynthesis of other complex natural products like erythromycin to generate novel derivatives. nih.govnih.govresearchgate.net
In the context of this compound, this approach could potentially be used to introduce modified amino acid or sugar precursors. For instance, feeding the culture with halogenated or otherwise modified analogs of the constituent amino acids of the heptapeptide backbone could lead to their incorporation by the NRPS machinery, resulting in novel this compound variants. However, specific studies detailing the application of precursor-directed biosynthesis to modulate the structure of this compound are not extensively reported in the scientific literature. The success of such an approach would depend on the substrate flexibility of the biosynthetic enzymes, particularly the NRPS adenylation domains.
Synthetic Approaches to Orienticin B and Its Analogs
Chemical Derivatization of Orienticin B and Related Glycopeptides (e.g., Orienticin C)
Amide Bond Forming Reactions for Peptide Modifications
The formation of amide bonds is a cornerstone of peptide synthesis, essential for linking amino acid residues and constructing the peptide backbone. In the context of complex natural products like this compound, these reactions are not only used for linear chain elongation but also for crucial macrocyclization steps and the synthesis of modified analogs.
A wide array of coupling reagents has been developed to facilitate amide bond formation, each with its own advantages and disadvantages regarding efficiency, racemization, and side reactions. Commonly employed reagents in peptide synthesis include:
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classical coupling agents. Their effectiveness is often enhanced by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress epimerization and increase yields bachem.comiris-biotech.de.
Phosphonium Salts: Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyAOP ((7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for forming amide bonds, including challenging couplings and fragment condensations peptide.commonash.edusigmaaldrich.com.
Uronium/Aminium Salts: This class includes widely used reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HCTU, and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) bachem.compeptide.comsigmaaldrich.comucl.ac.ukmdpi.com. These reagents are known for their high coupling efficiency and rapid reaction rates, often with minimal racemization when used with appropriate bases like N,N-diisopropylethylamine (DIPEA) bachem.commdpi.com.
For molecules like this compound, which feature a heptapeptide (B1575542) core and intricate macrocyclic structures, these amide bond forming reactions are critical for assembling the molecular framework. For instance, the synthesis of the orienticin C aglycon, a structurally related compound, involved EDCI-promoted amide coupling to form peptide bonds and macrolactamization reactions for ring closures nih.gov. Analogous strategies are likely employed in the synthesis of this compound, where precise control over these coupling steps is paramount to achieve the desired complex architecture. The choice of coupling reagent and reaction conditions can significantly influence the success of macrocyclization and fragment condensation steps, which are vital for forming the characteristic ring systems of glycopeptide antibiotics.
Optimization of Reaction Conditions for Stereocontrol and Yield
The synthesis of complex natural products like this compound demands rigorous optimization of reaction conditions to ensure high stereoselectivity and maximize product yield. Glycopeptides are particularly challenging due to the presence of multiple stereocenters, including those arising from axial or planar chirality (atropisomerism) in the macrocyclic core structures.
Stereocontrol: Achieving the correct stereochemistry is critical for the biological activity of this compound. The synthesis of related glycopeptide antibiotics, such as vancomycin (B549263) and orienticin C, highlights the importance of controlling atropisomerism, which arises from restricted rotation around biaryl or diaryl ether bonds within the macrocyclic framework nih.govnih.gov. Strategies to control stereochemistry include:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources (e.g., amino acids, sugars) provides a foundation for stereochemical integrity ethz.ch.
Asymmetric Catalysis: Employing chiral catalysts, such as those used in asymmetric aldol (B89426) reactions, reductions, or epoxidations, can install specific stereocenters with high enantiomeric or diastereomeric excess rsc.orgutdallas.edu.
Substrate Control and Preorganization: The inherent structure of intermediates can influence the stereochemical outcome of cyclization reactions. Preforming certain ring systems or employing specific protecting group strategies can guide the formation of desired atropisomers nih.govnih.gov. For example, the order of macrocyclization in vancomycin synthesis was adjusted to leverage substrate control for atropisomer selectivity nih.gov.
Optimized Coupling Reagents: Certain coupling reagents are known to minimize racemization during amide bond formation, which is crucial for preserving the stereochemical integrity of amino acid residues bachem.compeptide.commdpi.com.
Reaction Condition Tuning: Precise control over parameters such as temperature, concentration, solvent, and reaction time is fundamental. For instance, optimizing temperature can enhance reaction rates while preventing unwanted side reactions and degradation arborpharmchem.com.
Catalyst Selection and Optimization: The choice of catalyst, its loading, and its specific properties (e.g., activity, selectivity, stability) can dramatically impact yield. Developing highly active and selective catalysts is a key area of research arborpharmchem.comnumberanalytics.com.
High-Throughput Experimentation (HTE) and Machine Learning (ML): Modern approaches leverage HTE and ML algorithms to rapidly screen a wide range of reaction conditions and identify optimal parameters for maximizing yield and selectivity arborpharmchem.comnumberanalytics.combeilstein-journals.org. These data-driven methods can explore complex multi-variable interactions more efficiently than traditional design of experiments (DOE) approaches.
Flow Chemistry: Implementing continuous flow reactors can offer enhanced control over reaction parameters, improved heat and mass transfer, and reduced reaction times, often leading to higher yields and better reproducibility compared to batch processes numberanalytics.comnih.gov.
By carefully selecting appropriate amide bond forming reagents and meticulously optimizing reaction conditions for stereocontrol and yield, chemists can navigate the synthetic complexities inherent in molecules like this compound, paving the way for further study and potential therapeutic applications.
Molecular Mechanism of Action of Orienticin B
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
Orienticin B, like other glycopeptides, targets the terminal D-alanyl-D-alanine (D-Ala-D-Ala) residues of peptidoglycan precursors, specifically Lipid II. This binding event sequesters the precursors, thereby preventing their incorporation into the growing peptidoglycan layer.
The core mechanism of glycopeptide antibiotics involves high-affinity binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, Lipid II smolecule.comresearchgate.netnih.govnih.govresearchgate.netpatsnap.comnih.govmicrobenotes.comresearchgate.net. This interaction is mediated by a network of hydrogen bonds formed between the peptide backbone of the glycopeptide and the terminal dipeptide of Lipid II. For this compound, this binding affinity is presumed to be a key determinant of its antibacterial potency, similar to other glycopeptides that exhibit strong interactions with this target smolecule.comasm.org. While specific binding constants (e.g., Kd or Ki) for this compound are not widely reported, the general principle of high-affinity binding to the D-Ala-D-Ala motif is considered fundamental to its mechanism.
Following the binding of this compound to the D-Ala-D-Ala terminus of Lipid II, the bulky glycopeptide molecule sterically hinders the action of transglycosylation enzymes researchgate.netnih.govnih.govresearchgate.netpatsnap.comnih.govmicrobenotes.comresearchgate.net. Transglycosylation is the process by which glycan chains are elongated through the sequential addition of disaccharide-peptide units (Lipid II) to the existing peptidoglycan backbone. By blocking the access of Lipid II to the transglycosylase enzymes (often associated with Penicillin-Binding Proteins, PBPs), this compound effectively halts the polymerization of the peptidoglycan glycan strands, arresting cell wall elongation.
Structure Activity Relationship Sar Studies of Orienticin B
Correlative Analysis of Orienticin B Structural Modifications with Biological Activity
The biological activity of glycopeptide antibiotics is intrinsically linked to their complex heptapeptide (B1575542) core and associated carbohydrate moieties. SAR studies on related compounds provide a framework for understanding potential modifications to this compound. For instance, in vancomycin (B549263) analogs, alterations to the amino acid residues within the heptapeptide backbone have shown significant impacts on antimicrobial efficacy.
Amino Acid 2 Modifications: Replacing the benzylic hydroxyl group of amino acid 2 with hydrogen in a vancomycin analog resulted in a halving of its activity compared to vancomycin asm.org. This suggests that the hydroxyl group at this position plays a role in binding or efficacy.
Chlorine Substituents: The presence and position of chlorine atoms on the aromatic rings of the heptapeptide also influence activity. Removal of chlorine from the aromatic ring of amino acid 6 had a minor effect on antibacterial activity, whereas its removal from amino acid 2 diminished activity tenfold asm.org. This highlights the importance of specific halogenation patterns.
N-Terminal Modifications: N-alkylation of glycopeptide antibiotics has been explored, with some derivatives showing activity against vancomycin-resistant enterococci jst.go.jp. Such modifications could potentially influence this compound's interaction with bacterial targets or its pharmacokinetic properties.
Aglycon Derivatives: Studies on aglycon derivatives of glycopeptide antibiotics have revealed potential antiviral and antibacterial activities, indicating that modifications to the carbohydrate portion or the aglycon core can lead to altered biological profiles nih.gov.
Table 6.1.1: Qualitative Impact of Structural Modifications on Glycopeptide Antibiotic Activity
| Structural Modification | Observed Impact on Activity (General Glycopeptides) | Reference |
| Replacement of benzylic hydroxyl at amino acid 2 with hydrogen | Decreased activity (approx. 2-fold) | asm.org |
| Removal of chlorine from aromatic ring of amino acid 6 | Slight or no effect on activity | asm.org |
| Removal of chlorine from aromatic ring of amino acid 2 | Significantly decreased activity (approx. 10-fold) | asm.org |
| N-alkylation of glycopeptide core | Potential for activity against resistant strains | jst.go.jp |
| Modification of carbohydrate moiety or aglycon | Altered biological profile (e.g., antiviral/antibacterial) | nih.gov |
| Replacement of specific amino acids (e.g., glutamine) | Reduced activity | asm.org |
Identification of Critical Pharmacophoric Features for Antimicrobial Efficacy
A pharmacophore represents the essential three-dimensional arrangement of functional groups within a molecule that are necessary for binding to a biological target and eliciting a response slideshare.netunina.it. For glycopeptide antibiotics like this compound, the primary mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis asm.org. Critical pharmacophoric features are those that facilitate this high-affinity binding.
Hydrogen Bonding: The characteristic peptide backbone and hydroxyl groups of glycopeptides are crucial for forming multiple hydrogen bonds with the D-Ala-D-Ala motif asm.org. These interactions are essential for the antibiotic's potency.
Specific Substituents: As noted in section 6.1, the presence and position of substituents like chlorine atoms can significantly impact the strength and nature of molecular interactions, fine-tuning the pharmacophore.
While specific pharmacophore models for this compound are not detailed in the provided literature, it is understood that its efficacy relies on the precise spatial arrangement of its functional groups to mimic the D-Ala-D-Ala binding site.
Design and Synthesis of this compound Analogs for Enhanced Target Binding
The design and synthesis of novel analogs of glycopeptide antibiotics aim to overcome limitations such as bacterial resistance, improve pharmacokinetic profiles, and enhance target binding affinity. SAR studies guide these efforts by identifying structural elements that can be modified to achieve desired outcomes.
Total Synthesis Approaches: Advances in total synthesis have enabled the creation of complex glycopeptide structures and key analogs that were previously inaccessible nih.gov. These synthetic routes allow for precise modifications at various positions of the molecule.
Targeting Resistance Mechanisms: The emergence of vancomycin-resistant bacteria has spurred the development of analogs that can evade resistance mechanisms, such as modifications that improve binding affinity to altered D-Ala-D-Ala precursors or target different bacterial pathways jst.go.jp.
Rational Design: By understanding the SAR, researchers can rationally design analogs by systematically altering specific functional groups or structural motifs. For instance, introducing lipophilic groups or altering the peptide sequence could enhance binding to hydrophobic pockets or improve cell penetration.
Fragment-Based Design: Exploring SAR through fragments can also be a strategy, where known active fragments are combined or modified to create new molecules with improved properties nih.gov.
The synthesis of this compound analogs would likely involve modifying its core heptapeptide structure, the attached sugars, or specific side chains to optimize interactions with bacterial targets and potentially broaden its spectrum of activity or overcome resistance mechanisms.
Impact of Specific Substituents on this compound's Molecular Interactions
Halogen Substituents: As observed with vancomycin analogs, chlorine substituents can influence electronic distribution and steric bulk, thereby affecting hydrogen bonding patterns and hydrophobic interactions. The position of these halogens is critical, with changes at amino acid 2 having a more pronounced effect on activity than at amino acid 6 asm.org. This suggests that the electronic and steric contributions of halogens are finely tuned to the binding site.
Hydroxyl Groups: The numerous hydroxyl groups on the glycopeptide core are vital for establishing extensive hydrogen bond networks with the peptidoglycan precursor asm.org. Modifications or protection of these groups can significantly alter binding affinity.
Conformational Effects: Substituents can also influence the molecule's conformation, which is critical for presenting the pharmacophoric features in the optimal orientation for target binding drugdesign.orgmdpi.com.
Understanding how each substituent contributes to this compound's molecular interactions is key to designing analogs with improved potency and selectivity. For example, exploring variations in the types and positions of substituents could lead to compounds with enhanced binding to bacterial targets or improved resistance to enzymatic degradation.
Compound Names Mentioned:
this compound
Vancomycin
Orienticin A
Chloroorienticins
A82846A
A82846B
A82846C
MM45289
Eremomycin
Teicoplanin
Oritavancin
Sarecycline
Advanced Analytical and Characterization Methodologies for Orienticin B Research
Spectroscopic Characterization Techniques for Orienticin B Structure Elucidation
Spectroscopic methods are fundamental for determining the structural features of complex molecules like this compound. These techniques probe the interactions of molecules with electromagnetic radiation, yielding information about functional groups, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, including complex natural products like glycopeptide antibiotics. 1D NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide essential data on the chemical environment of hydrogen and carbon atoms, respectively, through their characteristic chemical shifts and splitting patterns. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms, thereby mapping out the complete molecular framework. While detailed ¹H NMR data for this compound itself is limited in publicly accessible snippets, a predicted ¹H NMR spectrum has been noted, indicating its relevance in structural analysis np-mrd.org. NMR is widely used for confirming the structure of related glycopeptides and identifying structural modifications researchgate.netnih.gov.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Studies involving similar antimicrobial compounds have reported the detection of doubly and triply charged ions, enabling the calculation of an approximate molecular mass scirp.orgscirp.org. For instance, HRMS has been used to identify compounds with calculated molecular masses around 1570.8 Daltons, with observed ions at specific m/z values, facilitating the exclusion of known compounds with similar masses scirp.orgscirp.org. The precise mass obtained through HRMS is critical for confirming the identity of this compound and differentiating it from closely related analogues scirp.orgresearchgate.net. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) further aid in understanding the structural components of the molecule scirp.orgresearchgate.net.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within the this compound molecule. By measuring the absorption of infrared radiation, which causes molecular vibrations, characteristic absorption bands can be observed. These bands correspond to specific bond types and functional groups, such as hydroxyl (-OH), carbonyl (C=O), amine (-NH), and various C-H stretching and bending vibrations pearson.comutdallas.edulibretexts.orgwikipedia.org. The resulting IR spectrum acts as a molecular fingerprint, useful for confirming the identity of a compound and comparing it against reference spectra utdallas.edu. While specific IR data for this compound is not detailed in the provided snippets, IR spectroscopy is a standard method for characterizing natural products and confirming the presence of key functional groups in complex molecules like Eremomycin B researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving chromophores (light-absorbing groups). It provides information about the presence of conjugated systems and can be used for quantitative analysis based on the Beer-Lambert Law. UV-Vis spectra are typically recorded over a range of wavelengths, often from 200 nm to 800 nm, with specific absorption maxima (λmax) indicating the presence of particular electronic structures mt.comlibretexts.orgmsu.edu. For related compounds like the flavonoid orientin (B1677486), UV-Vis spectroscopy has identified absorption maxima at 340 nm, with further shifts observed upon complexation with metal ions orientjchem.orgresearchgate.netresearchgate.net. Studies on novel antimicrobial compounds have utilized UV-Vis detection, often coupled with HPLC, with detection wavelengths reported around 223 nm scirp.orgscirp.org. General UV-Vis absorption spectral ranges for such compounds can extend from 200 nm to 600 nm scirp.orgscirp.org.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in their solid state, providing precise information on bond lengths, bond angles, and stereochemistry. This technique involves crystallizing the compound and then analyzing the diffraction pattern produced when X-rays interact with the crystal lattice creative-biostructure.commdpi.com. Key parameters for assessing the quality of an X-ray crystal structure include the resolution of the data, the R-factor, and the model geometry proteinstructures.com. While X-ray crystallography is a powerful tool for structural biology and drug discovery, specific published crystal structures for this compound were not detailed in the provided search results. However, it remains a critical technique for unambiguous structural confirmation of complex natural products.
Chromatographic Methods for this compound Detection and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of complex molecules like this compound. It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. Various HPLC modes, such as Reversed-Phase HPLC (RP-HPLC), are commonly employed. RP-HPLC typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol), often with pH modifiers. Gradient elution, where the mobile phase composition changes over time, is frequently used to achieve optimal separation of complex mixtures orientjchem.orgchromatographyonline.comherbmedpharmacol.comscitechnol.com.
Detection in HPLC is commonly performed using UV-Vis detectors, which monitor the absorbance of the eluent at specific wavelengths. The selection of the detection wavelength is critical and depends on the chromophores present in the molecule of interest mt.comlibretexts.org. For instance, in the analysis of related compounds, detection wavelengths have been reported at 340 nm for orientin orientjchem.orgresearchgate.net and 280 nm for sennosides (B37030) herbmedpharmacol.com.
Coupling HPLC with Mass Spectrometry (LC-MS) significantly enhances analytical capabilities. LC-MS allows for the separation of components by HPLC, followed by their detection and identification by mass spectrometry, providing both retention time and mass-to-charge ratio information scirp.orgscirp.orgresearchgate.netnih.govmdpi.com. This hyphenated technique is particularly powerful for structural elucidation and the detection of trace amounts of compounds. Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement, offering faster analysis times and higher resolution by using smaller particle-sized stationary phases and higher operating pressures mdpi.com.
Other chromatographic techniques, such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), are also utilized in chemical analysis, though HPLC and LC-MS are generally preferred for complex, non-volatile molecules like this compound mdpi.comwarwick.ac.uk.
Data Tables
Table 1: Spectroscopic Data Relevant to this compound Analysis
| Technique | Observation | Value | Reference(s) |
| High-Resolution Mass Spectrometry (HRMS) | Doubly charged ion (m/z) | 786.3977 | scirp.orgscirp.org |
| HRMS | Triply charged ion (m/z) | 524.6007 | scirp.orgscirp.org |
| HRMS | Calculated Molecular Mass (Da) | 1570.8 (approximate) | scirp.orgscirp.org |
| Note: Reported MW of this compound is ~1544.966 Da smolecule.comncats.io. | |||
| UV-Visible Spectroscopy (UV-Vis) | Wavelength range for spectrum acquisition (general antimicrobial) | 200-600 nm | scirp.orgscirp.org |
| UV-Vis | UV Detection Wavelength (general antimicrobial) | 223 nm | scirp.orgscirp.org |
| UV-Vis | UV Detection Wavelength (Sennosides A & B) | 280 nm | herbmedpharmacol.com |
| UV-Vis | UV Detection Wavelength (Gefitinib) | 300 nm | scitechnol.com |
| UV-Vis | λmax for Orientin (flavonoid) | 340 nm | orientjchem.orgresearchgate.net |
| UV-Vis | λmax for Luteolin (flavonoid) with AlCl₃ | 404 nm | researchgate.net |
| UV-Vis | λmax for Orientin (flavonoid) with AlCl₃ | 411 nm | researchgate.net |
Computational and in Silico Investigations of Orienticin B
Molecular Docking Studies with Bacterial Receptor Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Orienticin B, this would involve modeling its interaction with key bacterial protein targets to understand the structural basis of its antimicrobial activity. The primary target for glycopeptide antibiotics is the D-Ala-D-Ala terminus of the lipid II peptidoglycan precursor, which is essential for bacterial cell wall synthesis. wikipedia.org
Molecular docking simulations for a compound like this compound would aim to predict how it binds within the active site of its target proteins and to estimate the strength of this binding, typically expressed as a binding affinity or docking score in kcal/mol. For instance, studies on the related lipoglycopeptide Oritavancin have been performed to predict its binding affinity to various molecular targets. While its primary antibacterial target is the bacterial cell wall precursor, computational docking has also been used to explore potential interactions with human proteins to predict off-target effects. nih.gov
A hypothetical docking study of this compound against a bacterial target such as a penicillin-binding protein (PBP) would involve preparing a 3D structure of the compound and the protein, defining a binding site on the protein, and then using a docking algorithm to sample different binding poses and score them. The results would reveal the most likely binding conformation and provide a quantitative estimate of the binding affinity.
Table 8.1: Illustrative Molecular Docking Scores of Oritavancin with Human Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| PI3-kinase p110-gamma subunit | P48736 | -10.34 |
| Acyl-CoA desaturase | Q86SK9 | -10.07 |
| Cytochrome P450 2C19 | 1R9O | -8.384 |
| Cytochrome P450 3A4 | 1TQN | -8.112 |
| Cytochrome P450 2D6 | 2F9Q | -7.981 |
| Cytochrome P450 2C9 | 1R9O | -7.893 |
| P-glycoprotein 1 | Q14242 | -7.543 |
| Note: This data is for Oritavancin, a related lipoglycopeptide, and is presented to exemplify the type of results obtained from molecular docking studies. Data sourced from a 2024 study on in silico investigations of Oritavancin. nih.gov |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For a glycopeptide like this compound, a key interaction would be the formation of a network of hydrogen bonds with the D-Ala-D-Ala terminus of the peptidoglycan precursor. wikipedia.org
Analysis of the docked pose of this compound would allow for the identification of the specific amino acid residues in the target protein that are involved in binding. This information is crucial for understanding the basis of its antibacterial activity and for designing derivatives with improved potency. For example, in studies of Oritavancin, the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions with its target proteins were identified, providing a detailed picture of the binding mode. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org For a flexible molecule like this compound, MD simulations can provide insights into its conformational dynamics and the stability of its complex with a biological target. An MD simulation of the this compound-target complex would involve placing the docked structure in a simulated physiological environment (water, ions, etc.) and then calculating the forces between atoms and their subsequent movements over a period of time, typically nanoseconds to microseconds.
The results of an MD simulation can be analyzed to determine the stability of the binding pose predicted by molecular docking. Key metrics that are often calculated include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates how much their positions deviate from the initial structure over time. A stable RMSD suggests a stable binding complex. Another important analysis is the root-mean-square fluctuation (RMSF), which highlights the flexibility of different regions of the protein and ligand. mdpi.com
Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-protein complex, which is a more rigorous measure of binding affinity than the scores provided by most docking programs. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide a dynamic picture of the binding process. nih.gov
In Silico Target Prediction and Network Pharmacology Analysis
In silico target prediction methods use the chemical structure of a compound to predict its potential biological targets. nih.gov For this compound, these methods could be used to identify not only its primary antibacterial targets but also potential off-targets in human cells, which could be responsible for adverse effects. Various computational tools and databases are available for this purpose, which often rely on machine learning models trained on large datasets of known drug-target interactions.
Network pharmacology is an approach that analyzes the complex interactions between drugs, their targets, and the biological pathways they modulate. nih.gov For this compound, a network pharmacology study would begin by identifying its potential targets using in silico prediction methods. These targets would then be mapped onto protein-protein interaction (PPI) networks and biological pathways to understand the broader biological effects of the compound. This approach can help to elucidate the multiple mechanisms through which an antibiotic might exert its effects and can also be used to predict potential synergistic or antagonistic interactions with other drugs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.
To develop a QSAR model for this compound derivatives, a dataset of compounds with known antibacterial activity would be required. For each compound, a set of molecular descriptors would be calculated, which are numerical representations of its chemical structure (e.g., molecular weight, logP, topological indices, electronic properties). Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would then be used to build a model that relates these descriptors to the observed biological activity. imrpress.com
Once a predictive QSAR model is developed and validated, it can be used to screen virtual libraries of this compound derivatives to identify those with the highest predicted activity. The insights from the QSAR model, such as which structural features are most important for activity, can also guide the rational design of new analogues with improved properties. nih.gov
Chemical Biology Applications in Orienticin B Research
Engineering Biosynthetic Pathways for Non-Natural Orienticin B Analogs
The engineering of biosynthetic pathways is a key strategy in natural product research for generating novel analogs with potentially improved or altered biological activities. This approach involves manipulating the genetic machinery responsible for the compound's production, either in its native host or through heterologous expression systems. As a glycopeptide antibiotic, this compound belongs to a class of complex molecules whose biosynthesis is governed by intricate enzymatic pathways. Although direct studies focused on engineering the this compound biosynthetic pathway to create non-natural analogs were not identified in the provided search results, research on related glycopeptide antibiotics offers insights into the potential of such endeavors. For instance, significant efforts have been directed towards optimizing the biosynthesis of Oritavancin's precursor, A82846B, through genetic engineering in its producing organism, Amycolatopsis orientalis, aiming to enhance yields nih.gov. Furthermore, molecular engineering approaches have been applied to complex antibiotic scaffolds, including vancomycin (B549263), to generate new therapeutic agents nih.gov. The chemical synthesis of Orienticin C also indicates the feasibility of manipulating the Orienticin structural framework acs.org. These examples underscore the general potential for employing biosynthetic engineering strategies to diversify glycopeptide scaffolds, a methodology that could be applied to this compound to explore its analog space.
Data Table for 9.1: Due to the limited availability of specific quantitative research findings on engineered this compound analogs or their yields in the provided search results, a data table for this subsection cannot be populated.
Development and Application of Chemical Probes for this compound Target Validation
Chemical probes are indispensable tools in chemical biology, serving to validate molecular targets and elucidate biological mechanisms by selectively modulating protein function opentargets.orgthermofisher.comrjeid.comnih.gov. These molecules are designed to interact specifically with a target, allowing researchers to study its role in cellular processes or disease states. For this compound, specific chemical probes developed for its direct target validation were not detailed in the available search results. However, the broader field of antibiotic research extensively utilizes chemical probes to understand mechanisms of action, particularly for compounds targeting essential bacterial processes like cell wall synthesis, which is the known mechanism for this compound smolecule.comnih.gov. For example, research on other antibiotic classes has explored the development of chemical probes, such as functionalized analogs of albocycline, for potential use in target identification nih.gov. The development of specific probes for this compound would necessitate the identification of its precise molecular targets and the design of molecules with high affinity and selectivity to interrogate these interactions within the bacterial system.
Data Table for 9.2: Specific data on chemical probes developed for this compound or its targets was not found in the provided search results, precluding the creation of a data table for this section.
Chemical Modulation of this compound Biological Activity
The inherent structural complexity and uniqueness of this compound present opportunities for chemical modulation to generate novel derivatives with potentially improved pharmacological profiles smolecule.com. Structure-activity relationship (SAR) studies are fundamental to this process, enabling the systematic investigation of how chemical modifications influence a compound's biological activity. Research on related glycopeptide antibiotics has demonstrated that alterations to critical structural features, such as sugar moieties or functional groups, can significantly modulate antibacterial potency and spectrum acs.org. The reported synthesis of Orienticin C also suggests that the Orienticin scaffold is amenable to chemical manipulation acs.org. By employing synthetic chemistry techniques to modify specific regions of the this compound molecule, researchers can explore SAR, aiming to optimize its efficacy against resistant pathogens or to gain deeper insights into its molecular interactions.
Data Table for 9.3: Specific quantitative structure-activity relationship (SAR) data for this compound analogs was not found in the provided search results, therefore a data table cannot be generated for this subsection.
Integration of Chemical Tools for Systems-Level Understanding of this compound Action
Data Table for 9.4: No specific data on the integration of chemical tools for a systems-level understanding of this compound was found in the provided search results, making it impossible to populate a data table for this section.
Emerging Research Avenues and Future Perspectives for Orienticin B
Discovery of Novel Orienticin B Analogs from Diverse Natural Sources
The search for novel antibiotics is a critical area of research to combat the growing threat of antimicrobial resistance. Natural sources, particularly microorganisms, have historically been a rich reservoir of bioactive compounds. The discovery of new this compound analogs from diverse natural environments is a promising strategy to expand the arsenal (B13267) of effective therapeutics.
Researchers are actively screening various microbial habitats, from soil to marine sediments, for strains that may produce unique variants of this compound. For instance, different species of Amycolatopsis, the original producers of this compound, are being investigated for their potential to synthesize novel derivatives. researchgate.netnih.gov The exploration of previously uncultured or rare actinomycetes also holds significant potential for the discovery of new analogs with improved properties. These efforts are often guided by genomic analyses that can identify the biosynthetic gene clusters responsible for producing these complex molecules.
A number of related glycopeptide antibiotics have been isolated from Amycolatopsis species, including Orienticin A, C, and D, as well as chloroorienticins. researchgate.net These discoveries highlight the biosynthetic plasticity of the producing organisms and suggest that a vast chemical diversity of this compound-related compounds remains to be uncovered.
Advanced Biosynthetic Engineering for Sustainable this compound Production
The production of this compound through traditional fermentation methods can be challenging due to low yields and the complexity of the fermentation process. Advanced biosynthetic engineering techniques offer a powerful approach to enhance the production of this compound and to generate novel, structurally diverse analogs.
By manipulating the biosynthetic gene cluster of Amycolatopsis orientalis, researchers can overcome bottlenecks in the metabolic pathway, leading to increased titers of the desired compound. This can involve the overexpression of key enzymes, the deletion of competing pathways, or the optimization of fermentation conditions.
Furthermore, biosynthetic engineering allows for the targeted modification of the this compound structure. Techniques such as precursor-directed biosynthesis and mutasynthesis enable the incorporation of non-natural building blocks into the heptapeptide (B1575542) core or the sugar moieties. This can lead to the creation of novel analogs with enhanced potency, altered spectra of activity, or improved pharmacokinetic properties. For example, modifications to the sugar residues or the peptide backbone have been shown to influence the antibacterial efficacy of related glycopeptides.
Synergistic Research Strategies Combining Synthetic and Biological Approaches
The combination of synthetic chemistry and biological methods provides a powerful and synergistic platform for the development of new this compound-based therapeutics. While biosynthesis offers an efficient route to the complex core structure, chemical synthesis provides unparalleled flexibility for introducing specific modifications.
Total synthesis of this compound and its analogs, although a formidable challenge due to the molecule's complexity, allows for the creation of derivatives that are inaccessible through biological methods. This includes the incorporation of unnatural amino acids, the modification of the diaryl ether linkages, and the attachment of novel functional groups.
A particularly promising approach is the semi-synthesis of this compound analogs. In this strategy, the natural product is isolated and then chemically modified to generate a library of new compounds. This allows for the rapid exploration of structure-activity relationships and the optimization of lead compounds. The synthesis of key precursors and model studies on macrocyclization reactions are crucial steps in developing efficient synthetic routes to these complex molecules. acs.org
Unexplored Molecular Targets and Resistance Mechanisms of this compound
The primary mechanism of action for this compound, like other glycopeptide antibiotics, is the inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. ontosight.aismolecule.com However, a deeper understanding of its molecular interactions and the mechanisms by which bacteria develop resistance is essential for its continued therapeutic relevance.
The emergence of resistance to glycopeptide antibiotics, such as vancomycin-resistant enterococci (VRE), is a significant clinical concern. ontosight.ai Understanding the molecular basis of resistance to this compound is crucial for the development of strategies to overcome it. This includes studying the enzymes responsible for modifying the D-Ala-D-Ala target, as well as efflux pumps and other resistance determinants. Research into these areas will inform the design of next-generation this compound analogs that can evade existing resistance mechanisms.
Q & A
Q. How should negative results (e.g., lack of activity in specific strains) be reported to avoid publication bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
